Faropenem
CAS No.: 106560-14-9
VCID: VC0194159
Molecular Formula: C12H15NO5S
Molecular Weight: 285.32 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.

Description | Faropenem is an orally administered beta-lactam antibiotic that belongs to the penem group . It exhibits broad-spectrum antibacterial activity against many Gram-positive and Gram-negative aerobes and anaerobes . It is used to treat bacterial infections of the urinary tract, respiratory tract, skin, ears, nose, and gynecological infections . Faropenem functions by preventing the production of bacterial cell walls, which are essential for bacterial survival . It achieves this by binding to and competitively inhibiting the transpeptidase enzyme that bacteria use to cross-link the peptide (D-alanyl-alanine) during peptidoglycan synthesis . Faropenem demonstrates resistance to certain forms of extended-spectrum beta-lactamase, setting it apart from other antibiotics . Faropenem is available in two forms: faropenem sodium and faropenem medoxomil . Faropenem medoxomil is an ester prodrug derivative of faropenem . The prodrug form of faropenem has improved oral bioavailability and results in higher systemic concentrations of the drug . The FDA has not approved faropenem for marketing in the United States . Clinical studies have shown that faropenem medoxomil is as effective as cefuroxime axetil in treating acute bacterial rhinosinusitis in adults . Furthermore, faropenem medoxomil has minimal impact on gastrointestinal flora, leading to fewer instances of diarrhea and other adverse events compared to coamoxicillin-clavulanate . Other carbapenems with broad-spectrum antibacterial activity include meropenem, and ertapenem . Faropenem is stable against β-lactamase and has a low propensity for bacterial resistance . It has demonstrated excellent in-vitro and clinical activity in adult infections with a broad spectrum of activity . Clinical studies have demonstrated that, in the treatment of acute bacterial rhinosinusitis in adults, 7 days of treatment with faropenem medoxomil is as clinically and bacteriologically effective as 10 days of treatment with cefuroxime axetil . |
---|---|
CAS No. | 106560-14-9 |
Product Name | Faropenem |
Molecular Formula | C12H15NO5S |
Molecular Weight | 285.32 g/mol |
IUPAC Name | (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 |
Standard InChIKey | HGGAKXAHAYOLDJ-FHZUQPTBSA-N |
SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O |
Canonical SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O |
Purity | 95% |
Synonyms | (5R,6S)-6-(R)-1-hydroxyethyl-7-oxo-3-(R)-2-tetrahydrofuryl-4-thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate faropenem fropenem |
PubChem Compound | 65894 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume